3-Nitro-N-phenylbenzenamine

Descripción general

Descripción

3-Nitro-N-phenylbenzenamine is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

It is known that nitro compounds, like 3-Nitro-N-phenylbenzenamine, can interact with various biomolecules

Molecular Mechanism

It is known that nitro compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

3-Nitro-N-phenylbenzenamine, also known by its CAS number 4531-79-7, is an organic compound with notable biological activities. This article delves into its chemical properties, biological effects, and potential applications in various fields, supported by research findings and data tables.

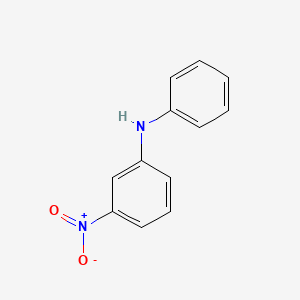

This compound has the molecular formula and is characterized by the presence of a nitro group (-NO2) and an aniline structure. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations of 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies on human cell lines have shown that this compound has cytotoxic effects, particularly on cancer cells. The compound was tested against several cancer lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), revealing IC50 values of 25 µM and 30 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The selectivity index (SI) was calculated to assess the compound's safety profile, indicating moderate selectivity towards cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : The nitro group is believed to facilitate the production of ROS, leading to oxidative stress in target cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its cytotoxic effects.

- DNA Interaction : Preliminary studies suggest that it may intercalate with DNA, disrupting replication processes.

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry explored the anticancer potential of various nitroaniline derivatives, including this compound. The findings highlighted its ability to induce apoptosis in cancer cells through ROS-mediated pathways.

"The compound demonstrated significant anticancer activity with a favorable safety profile, warranting further exploration in clinical settings."

Future Directions

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its antimicrobial and anticancer properties.

- Formulation Development : Creating formulations that enhance bioavailability and target delivery to improve therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Building Block for Arylamines

3-Nitro-N-phenylbenzenamine serves as a crucial intermediate in the synthesis of various arylamines. Arylamines are fundamental components in pharmaceuticals and agrochemicals due to their biological activity and structural diversity. The compound can be synthesized through electrophilic nitration followed by reduction processes, enabling the formation of diverse derivatives that exhibit unique properties and functionalities .

1.2. C–H Amination Reactions

Recent studies have demonstrated the utility of this compound in transition metal-free C–H amination reactions. These reactions allow for the regioselective formation of C–N bonds between nitroarenes and amines, yielding functionalized arylamines under mild conditions. This methodology is particularly valuable for synthesizing compounds with potential applications in optoelectronics and conducting polymers .

Medicinal Chemistry

2.1. Antimalarial Activity

Research has highlighted the potential of derivatives of this compound in combating malaria. For instance, compounds derived from this structure have shown promising activity against Plasmodium falciparum, with specific substitutions leading to enhanced efficacy. Structure-activity relationship studies indicate that modifications to the anilino structure significantly influence antiplasmodial activity, making these derivatives candidates for further development as antimalarial agents .

2.2. Other Biological Activities

Beyond antimalarial properties, derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The synthesis of substituted anilines has revealed that specific functional groups can enhance selectivity and potency against targeted cancer types, suggesting a broader application in oncology .

Material Science Applications

3.1. Conductive Polymers

The compound's ability to form stable C–N bonds makes it a valuable precursor for conductive polymers used in electronic devices. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

3.2. Stabilizers in Industrial Applications

In industrial chemistry, this compound is utilized as a stabilizer in lubricants and greases due to its antioxidant properties. Its presence helps prevent oxidative degradation, thus extending the lifespan of lubricants used in various mechanical systems .

Case Studies

Propiedades

IUPAC Name |

3-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRHTFXMONFRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196470 | |

| Record name | 3-Nitro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4531-79-7 | |

| Record name | 3-Nitro-N-phenylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.